molecular formula C19H13Cl3F3N3OS B2550797 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 321533-81-7

5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2550797
CAS No.: 321533-81-7
M. Wt: 494.74
InChI Key: RAUNUDCPELVCEX-JQAMDZJQSA-N
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Description

“5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime” is a chemical compound . It is also known as 1H-Pyrazole-4-carboxaldehyde, 5-[(4-chlorophenyl)thio]-1-methyl-3-(trifluoromethyl)-, O-[(2,4-dichlorophenyl)methyl]oxime .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .

Scientific Research Applications

Sonogashira-Type Reactions and Synthesis of Pyrazolo[4,3-c]pyridines : Research demonstrates the utilization of pyrazole derivatives as precursors in Sonogashira-type cross-coupling reactions, leading to the formation of pyrazolo[4,3-c]pyridines. These compounds, upon further treatment and cyclization, contribute to the development of novel heterocyclic compounds with potential pharmacological applications. Detailed NMR spectroscopic investigations confirm the structure and substituent effects on these compounds (Vilkauskaitė, Šačkus, & Holzer, 2011).

Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines : Another innovative approach involves the microwave-assisted synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, highlighting the efficiency of combining pyrazole derivatives with terminal alkynes to generate compounds of interest. This method emphasizes the role of pyrazole derivatives in facilitating one-pot multicomponent procedures, which are crucial for the rapid synthesis of chemically diverse molecules (Palka et al., 2014).

Characterization and Antimicrobial Applications : Further research into pyrazole derivatives extends to their antimicrobial properties. Novel synthesis techniques have led to the discovery of pyrazole-based compounds with significant antimicrobial and antioxidant activities. These findings are supported by in silico molecular docking studies, suggesting that these compounds can act as effective inhibitors against bacterial enzymes, indicating a potential for developing new antimicrobial agents (Bhat et al., 2016).

Novel Pyrazole Derivatives and Anticancer Activity : The quest for anticancer agents has also benefited from the synthesis of pyrazole derivatives. A notable study presented the green synthesis of pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines bearing a chromone ring, which displayed promising in vitro anticancer activity against various cancer cell lines. This synthesis method, characterized by its eco-friendliness and efficiency, underscores the potential of pyrazole derivatives in the development of novel anticancer agents (Ali et al., 2021).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their interaction with enzymes . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .

Properties

IUPAC Name

(E)-1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[(2,6-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3F3N3OS/c1-28-18(30-12-7-5-11(20)6-8-12)13(17(27-28)19(23,24)25)9-26-29-10-14-15(21)3-2-4-16(14)22/h2-9H,10H2,1H3/b26-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUNUDCPELVCEX-JQAMDZJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=C(C=CC=C2Cl)Cl)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/OCC2=C(C=CC=C2Cl)Cl)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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